(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol
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Overview
Description
(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[321]octan-2-ol is a bicyclic organic compound with a unique structure that includes an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol typically involves enantioselective construction methods. One common approach is the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with similar structural features but different functional groups.
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: A related compound with an oxygen atom in the bicyclic ring.
(1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of (1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
177317-18-9 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H16O3/c1-3-7-8-6(10)4-5-9(2,11-7)12-8/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-,9+/m1/s1 |
InChI Key |
PFDZIEBTGBMYIS-XAVMHZPKSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]2[C@@H](CC[C@@](O1)(O2)C)O |
Canonical SMILES |
CCC1C2C(CCC(O1)(O2)C)O |
Origin of Product |
United States |
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